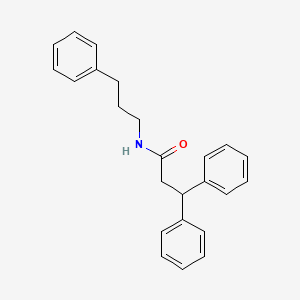methanone](/img/structure/B4593475.png)
[1-(4-Nitrophenyl)cyclopentyl](piperidin-1-yl)methanone
Descripción general
Descripción
1-(4-Nitrophenyl)cyclopentylmethanone: is a complex organic compound characterized by the presence of a nitrophenyl group attached to a cyclopentyl ring, which is further connected to a piperidinyl methanone moiety
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)cyclopentylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)cyclopentylmethanone typically involves multi-step organic reactions. One common approach is the nitration of a phenylcyclopentane derivative, followed by the introduction of a piperidinyl methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrophenyl)cyclopentylmethanone: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted cyclopentyl compounds, depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)cyclopentylmethanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl methanone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)cyclopentylmethanone: can be compared with other similar compounds, such as:
- 1-(4-Nitrophenyl)cyclohexylmethanone
- 1-(4-Nitrophenyl)cyclopropylmethanone
- 1-(4-Nitrophenyl)cyclobutylmethanone
These compounds share similar structural features but differ in the size and conformation of the cycloalkyl ring. The unique properties of 1-(4-Nitrophenyl)cyclopentylmethanone arise from the specific arrangement of its functional groups and the resulting chemical reactivity and biological activity.
Propiedades
IUPAC Name |
[1-(4-nitrophenyl)cyclopentyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(18-12-4-1-5-13-18)17(10-2-3-11-17)14-6-8-15(9-7-14)19(21)22/h6-9H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEOBYFOXIOCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine](/img/structure/B4593400.png)
![(5Z)-3-cyclohexyl-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4593406.png)
![2,5-dimethoxy-N'-[1-(1-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4593420.png)


![4-[(3-hydroxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B4593449.png)
![N-(3,4-dimethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4593457.png)


![5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4593480.png)
![N-(2,3-DICHLOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4593497.png)
![1-ETHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4593508.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4593510.png)
